6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine
Overview
Description
6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a 1,2,4-triazole moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, some compounds have been found to inhibit Heat Shock Protein 90 (HSP90), a molecular chaperone involved in the folding and assembly of proteins, leading to the degradation of client proteins .
Biochemical Pathways
For example, inhibition of HSP90 can disrupt numerous cellular processes, as this protein is involved in the folding and assembly of many client proteins .
Pharmacokinetics
The solubility of similar compounds in organic diluents has been found to be a key factor influencing their efficiency as extractants .
Result of Action
Similar compounds have been found to exhibit significant binding affinity to hsp90α, leading to potent anti-proliferative activities .
Action Environment
It’s worth noting that the chemical structure of similar compounds has been found to influence their ability to form grid-like metal complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-aminopyridine with 1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper sulfate and sodium ascorbate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups onto the triazole or pyridine ring.
Scientific Research Applications
6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: It is used in the development of novel materials, including metal-organic frameworks and supramolecular assemblies.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A core structure in many biologically active compounds.
3-Aminopyridine: A precursor in the synthesis of various heterocyclic compounds.
2,6-Bis(1H-1,2,4-triazol-1-yl)pyridine: A related compound with similar applications in coordination chemistry and materials science.
Uniqueness
6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the triazole and pyridine rings enhances its versatility and potential for various applications.
Properties
IUPAC Name |
6-(1,2,4-triazol-1-yl)pyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-1-2-7(10-3-6)12-5-9-4-11-12/h1-5H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZQQUPRQNILGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)N2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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